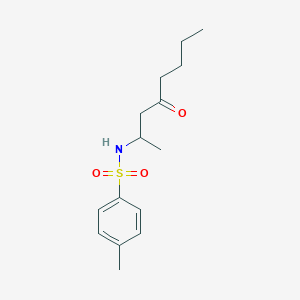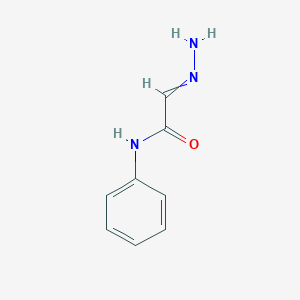
1-Benzyl-4-oxoazetidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-oxoazetidin-2-yl acetate is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.237 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and an acetate group attached to the nitrogen atom of the azetidinone ring. The benzyl group is attached to the carbon atom adjacent to the nitrogen atom in the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-oxoazetidin-2-yl acetate typically involves the reaction of benzylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then heated to promote the formation of the azetidinone ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of 1-benzyl-4-hydroxyazetidin-2-yl acetate.
Substitution: Formation of various substituted azetidinone derivatives.
Scientific Research Applications
1-Benzyl-4-oxoazetidin-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibiotic development. The azetidinone ring structure is crucial for its binding to the active site of these enzymes, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(2-oxoazetidin-1-yl)acetate: Similar structure with a different substitution pattern.
4-Iodomethyl-2-oxoazetidin-1-yl acetate: Contains an iodine atom instead of a benzyl group.
4-Oxo-2-azetidinyl acetate: Lacks the benzyl group
Uniqueness
1-Benzyl-4-oxoazetidin-2-yl acetate is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other azetidinone derivatives. This structural feature also contributes to its potential biological activities and makes it a valuable intermediate in the synthesis of pharmaceuticals .
Properties
CAS No. |
143029-86-1 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1-benzyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)16-12-7-11(15)13(12)8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
HNCMLKMPEDDQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
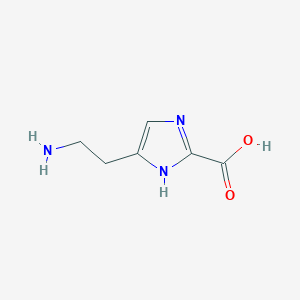
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)

![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
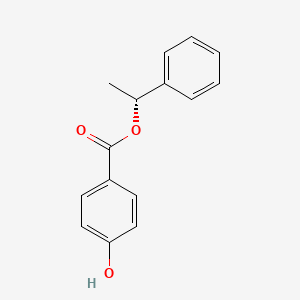
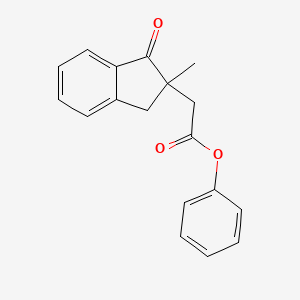
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
